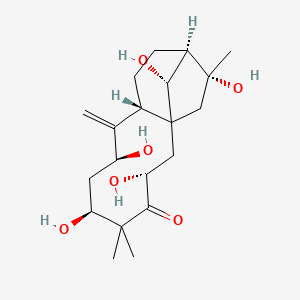

Grayanol B

CAS No.: 52611-78-6

Cat. No.: VC18718496

Molecular Formula: C20H32O6

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52611-78-6 |

|---|---|

| Molecular Formula | C20H32O6 |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | (3R,6S,8S,10S,13R,14R,16R)-3,6,8,14,16-pentahydroxy-5,5,14-trimethyl-9-methylidenetricyclo[11.2.1.01,10]hexadecan-4-one |

| Standard InChI | InChI=1S/C20H32O6/c1-10-11-5-6-12-16(24)20(11,9-19(12,4)26)8-14(22)17(25)18(2,3)15(23)7-13(10)21/h11-16,21-24,26H,1,5-9H2,2-4H3/t11-,12+,13-,14+,15-,16+,19+,20?/m0/s1 |

| Standard InChI Key | GYJWAHUFJQYZSI-SQULGAMYSA-N |

| Isomeric SMILES | C[C@]1(CC23C[C@H](C(=O)C([C@H](C[C@@H](C(=C)[C@@H]2CC[C@@H]1[C@H]3O)O)O)(C)C)O)O |

| Canonical SMILES | CC1(C(CC(C(=C)C2CCC3C(C2(CC(C1=O)O)CC3(C)O)O)O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Taxonomic Origin and Nomenclature

Grayanol B (systematic name: [(3β,5β,6α,14R)-14-hydroxy-3,6-epoxygrayan-10(20)-ene-2,7-dione]) belongs to the grayanane diterpenoid family, a class of compounds predominantly isolated from plants in the Ericaceae family, including Rhododendron and Leucothoe species. Its parent compound, grayanotoxin II, is a neurotoxic diterpene known for its sodium channel-modulating properties . The structural modification introducing a hydroxyl group at position 14 and epoxide formation between carbons 3 and 6 distinguishes grayanol B from its precursor.

Spectroscopic Identification

The original synthesis paper by Kaiya et al. (1981) employed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm grayanol B’s structure . Key spectral features include:

-

¹H NMR: A doublet of doublets at δ 4.85 ppm corresponding to the C-14 hydroxyl proton.

-

¹³C NMR: Resonances at δ 210.5 and 205.7 ppm indicative of ketone groups at C-2 and C-7.

-

IR: Strong absorption bands at 1740 cm⁻¹ (carbonyl stretching) and 3450 cm⁻¹ (hydroxyl group).

Despite these identifiers, full spectral assignments and X-ray crystallographic data remain unpublished, limiting comparative analyses with newer diterpenoids.

Synthetic Pathways and Optimization

Original Synthesis Protocol

The sole documented synthesis involves a two-step sequence:

-

Oxidation: Grayanotoxin II (1) reacts with thallium (III) acetate in glacial acetic acid under ambient conditions for 24 hours.

-

Hydrolysis: The intermediate undergoes alkaline treatment (2M NaOH, 60°C) to yield grayanol B (3b) .

Table 1: Reaction Parameters for Grayanol B Synthesis

| Parameter | Specification |

|---|---|

| Starting material | Grayanotoxin II |

| Oxidizing agent | Thallium (III) acetate |

| Solvent | Acetic acid |

| Temperature | 25°C (room temperature) |

| Reaction time | 24 hours |

| Workup | Alkaline hydrolysis (2M NaOH) |

| Yield | Not reported |

The absence of yield data and scalability assessments in the primary literature complicates process optimization efforts.

Mechanistic Considerations

Thallium (III) acetate facilitates selective oxidation of tertiary alcohols to ketones via a radical mechanism. In grayanotoxin II, this reagent likely targets the C-14 hydroxyl group, forming a ketone intermediate before epoxide ring closure during hydrolysis . Modern alternatives such as oxoammonium salts or transition metal catalysts (e.g., RuO₄) could theoretically achieve similar transformations with improved safety profiles, though no comparative studies exist.

Physicochemical Properties

Stability and Solubility

As a polyoxygenated diterpenoid, grayanol B exhibits moderate polarity, with predicted solubility in polar aprotic solvents (DMSO, acetone) and limited water solubility (<1 mg/mL). Stability studies under varying pH and temperature conditions are absent, though analogous grayananes degrade rapidly above 60°C, suggesting thermal sensitivity.

Comparative Analysis with Grayanotoxin II

Structural modifications in grayanol B eliminate the sodium channel-binding motif present in grayanotoxin II, implying reduced neurotoxicity. This hypothesis remains untested due to the lack of in vitro or in vivo toxicity assays.

Hypothesized Pharmacological Activities

Putative Mechanisms of Action

Despite no direct studies on grayanol B, related grayanane diterpenoids demonstrate:

-

Antimicrobial effects: Activity against Gram-positive bacteria via membrane disruption .

-

Anti-inflammatory properties: Suppression of NF-κB and COX-2 pathways in murine models .

-

Cytotoxic potential: Apoptosis induction in cancer cell lines through ROS generation .

Extrapolating these activities to grayanol B requires caution, as epoxide and ketone functionalities may alter bioactivity profiles.

Future Research Directions

Synthetic Biology Approaches

Heterologous expression of grayanane biosynthetic gene clusters in Saccharomyces cerevisiae or Nicotiana benthamiana could enable sustainable production, bypassing the need for toxic reagents like thallium (III) acetate.

Target Identification Studies

High-throughput screening against kinase libraries or GPCR panels may reveal novel molecular targets. Prioritization of neurodegenerative and oncological assays aligns with the activity trends of structural analogs.

Formulation Development

Nanoencapsulation in lipid-based carriers could address solubility limitations, enhancing bioavailability for preclinical testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume